3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(m-tolyl)piperidine-1-carboxamide
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Description
3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(m-tolyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C22H22N4O4 and its molecular weight is 406.442. The purity is usually 95%.
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Biological Activity
The compound 3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(m-tolyl)piperidine-1-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structural activity relationships.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a carboxamide group and a benzo[d][1,3]dioxole moiety linked through an oxadiazole. The structural formula can be represented as follows:
This structure is significant as it combines various pharmacophores that may contribute to its biological effects.
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds containing the benzo[d][1,3]dioxole and oxadiazole moieties. For instance, research has demonstrated that derivatives of benzo[d][1,3]dioxole exhibit significant antitumor activity against various cancer cell lines.
Case Studies
- In Vitro Studies : A study reported that compounds similar to the target molecule exhibited IC50 values significantly lower than standard drugs like doxorubicin. For example:
-
Mechanisms of Action : The anticancer mechanisms were elucidated through:
- EGFR Inhibition : The compound showed potential in inhibiting the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
- Apoptosis Induction : Annexin V-FITC assays indicated increased apoptosis in treated cells.
- Cell Cycle Arrest : Flow cytometry analyses revealed that the compound induced G0/G1 phase arrest in cancer cells.
- Mitochondrial Pathway Activation : The expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins were altered, suggesting activation of the mitochondrial apoptosis pathway .
Structural Activity Relationship (SAR)
The biological activity of the compound can be correlated with its structural components:
Structural Feature | Biological Activity |
---|---|
Benzo[d][1,3]dioxole moiety | Enhances antitumor activity |
Oxadiazole linkage | Contributes to cytotoxic effects |
Piperidine core | Increases binding affinity to targets |
This relationship underscores the importance of specific structural elements in enhancing the biological efficacy of the compound.
Additional Biological Activities
Beyond anticancer effects, derivatives of benzo[d][1,3]dioxole have been studied for other biological activities:
- Antimicrobial Activity : Some compounds have shown effectiveness against various bacterial strains, indicating potential as antimicrobial agents .
- Anti-inflammatory Properties : Certain derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1/COX-2), suggesting anti-inflammatory potential .
Properties
IUPAC Name |
3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-(3-methylphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-14-4-2-6-17(10-14)23-22(27)26-9-3-5-16(12-26)21-25-24-20(30-21)15-7-8-18-19(11-15)29-13-28-18/h2,4,6-8,10-11,16H,3,5,9,12-13H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCZYILKEIDIAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.